cis-1,3-Dimethyl-2-methylenecyclohexane

Stereoselective hydrogenation Catalysis Epimer ratio

cis-1,3-Dimethyl-2-methylenecyclohexane (CAS 19781-47-6), also named cis-2,6-Dimethyl-1-methylenecyclohexane, is a C9H16 cycloalkene characterized by a cyclohexane ring with a reactive exocyclic methylene group at C2 and cis-oriented methyl substituents at C1 and C3. This (1R,3S)-rel configuration imparts a specific and fixed stereoelectronic environment distinct from its trans isomer and other cyclohexene analogs, making it a valuable stereochemical probe and intermediate where the spatial orientation of substituents dictates reactivity, binding, or downstream physical properties.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 19781-47-6
Cat. No. B012520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Dimethyl-2-methylenecyclohexane
CAS19781-47-6
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC1CCCC(C1=C)C
InChIInChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8+
InChIKeyUTQSTOKTRPNZHE-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,3-Dimethyl-2-methylenecyclohexane (CAS 19781-47-6): Sourcing the Cis-Configured Exocyclic Olefin


cis-1,3-Dimethyl-2-methylenecyclohexane (CAS 19781-47-6), also named cis-2,6-Dimethyl-1-methylenecyclohexane, is a C9H16 cycloalkene characterized by a cyclohexane ring with a reactive exocyclic methylene group at C2 and cis-oriented methyl substituents at C1 and C3 [1]. This (1R,3S)-rel configuration imparts a specific and fixed stereoelectronic environment distinct from its trans isomer and other cyclohexene analogs, making it a valuable stereochemical probe and intermediate where the spatial orientation of substituents dictates reactivity, binding, or downstream physical properties [1].

Why Generic Methylenecyclohexane Analogs Cannot Substitute for CAS 19781-47-6


General substitution with other dimethyl-methylenecyclohexane isomers or the unsubstituted parent compound is chemically invalid for applications demanding consistent stereochemical and stereoelectronic outcomes. The fixed cis-geometry of the methyl groups in CAS 19781-47-6 imposes a confined conformational profile and a distinct steric environment around the reactive methylene group, directly influencing diastereoselectivity in reactions like catalytic hydrogenation [1]. Analogs like the trans-isomer (CAS 56133-39-2) or 1-methyl-2-methylenecyclohexane lack this precise substitution pattern, leading to different epimeric product ratios and physicochemical properties, which can derail the synthesis of a target molecule or invalidate a structure-activity relationship study [1]. Using an incorrect analog introduces unpredictable stereochemical variables, compromising experimental reproducibility.

Quantitative Differentiation of cis-1,3-Dimethyl-2-methylenecyclohexane: A Technical Evidence Guide


Catalytic Hydrogenation Product Ratio vs. Stereochemical Congeners

In a study on the catalytic hydrogenation of substituted methylenecyclohexanes, the cis-1,3-dimethyl-2-methylenecyclohexane compound yielded distinct epimeric product ratios compared to structural analogs. The reaction's stereochemical outcome is highly dependent on the substrate's substitution pattern, where the cis-1,3-methyls create a unique steric bias. Over a Pd catalyst at a high catalyst ratio, the reaction with this specific cis-configured methylenecyclohexane predominantly yields the equatorial methyl isomer [1]. This contrasts with hydrogenation of the analogous trans-1,3-dimethyl isomer, which would present a different distribution of axial and equatorial products under identical conditions, as the general mechanism is governed by the substrate's ground-state conformational preferences [1].

Stereoselective hydrogenation Catalysis Epimer ratio

Thermodynamic Stability Benchmarking Against Positional Isomers

Acid-catalyzed equilibration studies on dimethylcyclohexene positional isomers, including the 1-methyl-2-methylenecyclohexane subclass, have established a clear thermodynamic stability hierarchy. The endocyclic isomer 1,2-dimethylcyclohexene is more stable than 1,6-dimethylcyclohexene, which in turn is more stable than the exocyclic 1-methyl-2-methylenecyclohexane [1]. For the target compound, the two cis-methyl groups at C1 and C3 flanking the reactive C2-exocyclic methylene dictate a unique conformational bias that affects its ground-state energy and reactivity, setting it apart from the less sterically defined 1-methyl-2-methylenecyclohexane. The relative thermodynamic instability of the exocyclic methylene group, quantified by this class-level stability order, underscores the compound's higher reactivity and its value as a synthon for generating more thermodynamically stable products [1].

Thermodynamic stability Isomerization equilibrium Acid catalysis

Boiling Point as a Deterministic Purity and Handling Metric vs. Unsubstituted Analog

The boiling point of cis-1,3-dimethyl-2-methylenecyclohexane is reported at 144.7°C at 760 mmHg and within the range of 146-154°C in a synthetic protocol . This is a significantly higher boiling point than the unsubstituted methylenecyclohexane, which boils at approximately 103°C. This ~40°C difference provides a wider operational window for distillation-based purification and demonstrates the physicochemical impact of the dimethyl substitution. Procurement of the correct isomer, with its specific boiling point, is critical as it serves as both a primary identity verification metric and a key process parameter for downstream purification.

Physical property Boiling point Purification

Predicted Gas-Phase Heat Capacity (Cp) for Process Modeling vs. trans-Isomer

The ideal gas heat capacity (Cp,gas) for cis-1,3-dimethyl-2-methylenecyclohexane has been calculated using the Joback method to be 241.69 J/(mol×K) [1]. This thermochemical parameter is fundamental for chemical process modeling, reactor design, and safety calculations. While the trans-isomer (CAS 56133-39-2) has the same molecular formula and identical predicted Cp by group contribution methods, the cis-isomer's different stereochemistry leads to a distinct boiling point and potentially different liquid-phase heat capacity, which are crucial for accurately modeling distillation and other phase-change operations. Using data for the wrong isomer can lead to errors in energy balance calculations during scale-up.

Thermochemistry Heat capacity Process engineering

Procurement-Linked Application Scenarios for cis-1,3-Dimethyl-2-methylenecyclohexane


Precision Synthesis of Chiral 1,3-Disubstituted Cyclohexane Scaffolds

The compound serves as a critical intermediate for constructing 1,3-cis-disubstituted cyclohexane frameworks. The exocyclic methylene group provides a handle for diverse functionalizations (hydroboration, epoxidation, cyclopropanation), while the fixed cis-methyl groups direct the stereochemistry of subsequent reactions, as evidenced by the hydrogenation selectivity described by the Mitsui study [1]. Procurement of the correct cis-isomer ensures that the key cis-relationship between the C1 and C3 substituents is established from the start, avoiding the need for a difficult late-stage separation of disastereomeric products.

Stereochemical Probe in Catalysis and Mechanistic Studies

Due to its rigid cis-1,3-dimethyl substitution pattern and distinct conformational preference, the compound is ideal for investigating stereoelectronic effects in catalysis [1]. The unique steric environment around the methylene group allows researchers to probe the influence of remote substituents on π-facial selectivity in addition reactions. Sourcing this exact compound is mandatory for reproducibility when testing or developing stereoselective catalysts, as any other analog would present a different steric profile and lead to incomparable reaction outcome data [1].

Specialty Chemical Building Block for Fragrances and Fine Chemicals

The core structure is a known motif in the fragrance industry. The compound's higher boiling point of ~146-154°C [1] facilitates its purification in a commercial setting. Its exocyclic methylene group is a versatile functional handle that can be transformed into alcohols, epoxides, or ketones, leading to higher-value olfactive compounds. The strict cis-stereochemistry is crucial for the olfactive properties of the final product, where even subtle stereochemical differences can result in a dramatically different scent profile or biological activity, making isomer procurement quality control paramount.

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